molecular formula C12H4Cl4O2 B1208470 1,3,6,8-Tetrachlorodibenzo-P-dioxin CAS No. 33423-92-6

1,3,6,8-Tetrachlorodibenzo-P-dioxin

Cat. No. B1208470
CAS RN: 33423-92-6
M. Wt: 322 g/mol
InChI Key: OTQFXRBLGNEOGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated dibenzo-p-dioxins typically involves processes that may inadvertently produce a variety of congeners, including 1,3,6,8-Tetrachlorodibenzo-P-dioxin. These processes can include the pyrolysis of chlorophenates, which has been investigated for its efficiency in generating specific dioxin isomers. For example, a study by Buser and Rappe (1980) demonstrated the synthesis of 22 tetrachlorodibenzo-p-dioxin isomers through simple pyrolysis, providing insight into the formation mechanisms relevant to 1,3,6,8-Tetrachlorodibenzo-P-dioxin (Buser & Rappe, 1980).

Molecular Structure Analysis

The molecular structure of 1,3,6,8-Tetrachlorodibenzo-P-dioxin, like that of its more studied congener 2,3,7,8-TCDD, features a planar configuration that facilitates its persistence in the environment and bioaccumulation in the food chain. The structural analysis involves understanding the position of chlorine atoms and their effect on the molecule's physical and chemical behavior.

Chemical Reactions and Properties

Dioxins, including 1,3,6,8-Tetrachlorodibenzo-P-dioxin, undergo various chemical reactions, primarily involving oxidative metabolism. A study identified NIH-shifted metabolites of a related dioxin in the rat, highlighting the oxidative pathways that could be relevant to the metabolism of 1,3,6,8-Tetrachlorodibenzo-P-dioxin as well (Petroske et al., 1997).

Scientific Research Applications

Environmental Impact and Toxicity

  • Toxicity and Environmental Stability : 2,3,7,8-Tetrachlorodibenzo-p-dioxin, a closely related compound, is one of the most toxic and environmentally stable compounds known. It's released into the environment due to uncontrolled reactions during the manufacture of certain chemicals and has severe adverse health effects (Giri, 1986).

  • Health Risks from Industrial Exposure : Workers exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin show increased risks of cancer, heart disease, and diabetes. This compound is classified as a group 1 human carcinogen (Steenland et al., 1999).

  • Environmental Contamination and Human Health : The compound's presence in various environments, like the Seveso, Italy incident, highlights its impact on human health due to environmental contamination (Mocarelli et al., 1992).

Biological Effects and Mechanisms

  • Changes in Immunocompetence : 2,3,7,8-Tetrachlorodibenzo-p-dioxin is known for altering immunocompetence, impacting both innate and acquired immunity across various animal species, including non-human primates (Holsapple et al., 1991).

  • Genetic and Chromatin Effects : It induces changes in the accessibility of CYP1A1 chromatin to restriction endonucleases, independent of ongoing RNA or protein synthesis (Durrin & Whitlock, 1989).

  • Dioxin-Responsive Elements in Gene Regulation : The compound interacts with dioxin-responsive elements in gene promoters, modulating expression of a variety of genes (Lai et al., 1996).

Degradation and Analysis Techniques

  • Biotransformation by Fungi : Research indicates that certain fungi, like Phlebia lindtneri, can biotransform dioxins like 1,3,6,8-tetrachlorodibenzo-p-dioxin into hydroxyl and methoxyl compounds, although degradation rates depend on chlorination patterns (Kamei & Kondo, 2005).

  • Sensitive Immunoassay for Detection : A highly sensitive immunoassay for TCDD offers a rapid, cost-effective method for analyzing soil and biota samples, with potential for environmental monitoring (Shan et al., 2001).

  • Photolysis as a Degradation Method : The photolysis of different tetrachlorodibenzo-p-dioxins, including 1,3,6,8-TCDD, under xenon lamp irradiation shows potential for environmental cleanup processes (Koshioka et al., 1989).

Safety And Hazards

  • Regulation : TCDD production is strictly regulated globally due to its adverse effects .

properties

IUPAC Name

1,3,6,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQFXRBLGNEOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872011
Record name 1,3,6,8-tetrachlorodibenzo-p-dioxin
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Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6,8-Tetrachlorodibenzo-P-dioxin

CAS RN

33423-92-6
Record name 1,3,6,8-Tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-Tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-Tetrachlorodibenzo-p-dioxin
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Record name 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN
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Synthesis routes and methods

Procedure details

This is a prophetic example. 2.5 gms. of the sodium salt of 2,4,6-trichlorophenol and 5 to 7 mls. of dimethylsulfoxide are stirred at 200-200° C. for 16-24 hours. The reaction mixture is adsorbed on 10 gms. of silica gel, the solvent is allowed to evaporate and the absorbed reaction mixture is placed on top of a silica gel column (60 gms. silica gel, 4×2 mm). The column is eluted with 500 mls. of petroleum spirit. The solvent is removed in vacuo and the residue is recrystallized from 4 mls. of anisole/methanol (1:9) to give a 1-10% yield of 1,3,6,8-tetrachlorodibenzo-p-dioxin. The minor product 1,3,7,9-tetrachlorodibenzo-p-dioxin (2,4,6,8-tetrachlorodibenzo-p-dioxin) can be recovered from the mother liquors and further purified by high pressure liquid chromatography or by recrystallization from anisole/methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
DCG Muir, AL Yarechewski, A Knoll… - … and Chemistry: An …, 1986 - Wiley Online Library
Accumulation of 14 C‐labeled 1,3,6,8‐tetrachlorodibenzo‐p‐dioxin (TCDD) and octachlorodibenzo‐p‐dioxin (OCDD) from water by rainbow trout fry (Salmo gairdneri) and fathead …
Number of citations: 79 setac.onlinelibrary.wiley.com
RL Corbet, GRB Webster… - … Toxicology and Chemistry …, 1988 - Wiley Online Library
Three outdoor pools (5.5 m 3 ) were treated with [ 14 C]1,3,6,8‐tetrachloridibenzo‐p‐dioxin (1,3,6,8‐T 4 CDD) at concentrations of 98, 245 and 980 ng/L, and the movements and …
Number of citations: 17 setac.onlinelibrary.wiley.com
MR Servos, DCG Muir - Environmental Toxicology and …, 1989 - Wiley Online Library
The effect of dissolved organic matter (DOM) on the apparent solubility and bioavailability of 1,3,6,8‐tetrachlorodibenzo‐p‐dioxin (1,3,6,8‐TCDD) was examined in epilimnetic and …
Number of citations: 66 setac.onlinelibrary.wiley.com
DCG Muir, AL Yarechewski, RL Corbet… - Journal of Agricultural …, 1985 - ACS Publications
The fate of 14C-ring-labeled 1, 3, 6, 8-tetrachlorodibenzo-p-dioxin (TCDD) was studied in sandy loam soil under field conditions and in silty-clay pond and lake sediments under …
Number of citations: 30 pubs.acs.org
I Kamei, M Watanabe, K Harada, T Miyahara, S Suzuki… - Chemosphere, 2009 - Elsevier
To examine the bioremediation potential of Phlebia brevispora in dioxin-contaminated soil, the fungus was inoculated into autoclaved soil that was contaminated with 2,7-…
Number of citations: 32 www.sciencedirect.com
MR Servos, DCG Muir - Environmental science & technology, 1989 - ACS Publications
The sediment to water partition coefficient(Kp) for 1, 3, 6, 8-tetrachlorodibenzo-p-dioxin was determined for suspended sediment concentrations ranging over 4 orders of magnitude. The …
Number of citations: 62 pubs.acs.org
EA Gastilovich, SA Serov, NV Korol'kova… - Optics and …, 2002 - Springer
The squared dipole moments (P 0R ) 2 of vibronic transitions caused by vibronic-spin-orbit coupling along the coordinates of out-of-plane vibration modes R were calculated for the …
Number of citations: 8 link.springer.com
ATN Dao, SJ Loenen, K Swart, HTC Dang, A Brouwer… - Chemosphere, 2021 - Elsevier
Ligninolytic fungi secrete extracellular lignin-modifying enzymes (LME) that degrade plant polymers for fungal nutrition but that are, because of their broad substrate specificity, also …
Number of citations: 13 www.sciencedirect.com
GG Choudhry, GRB Webster - Journal of Agricultural and Food …, 1989 - ACS Publications
Photochemistry of four polychlorodibenzo-p-dioxins (PCDDs), namely 1, 2, 3, 7-tetrachlorodibenzo-p-dioxin (1, 2, 3, 7-T4CDD), 1, 3, 6, 8-T4CDD, 1, 2, 3, 4, 6, 7, 8-H7CDD, and 1, 2, 3, 4, …
Number of citations: 35 pubs.acs.org
G Allinson, M Ueoka, M Morita - Chemosphere, 1994 - Elsevier
During the Japanese spring, many tons of herbicide are used to control weeds in rice paddies. Some of these herbicides are contaminated with 1,3,6,8-tetrachlorodibenzo-p-dioxin (…
Number of citations: 12 www.sciencedirect.com

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